2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride

Description

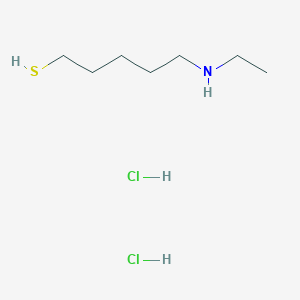

2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride (CID: 90167) is a thiol-containing compound with the molecular formula C₇H₁₇NS·2HCl and SMILES notation CCNCCCCCS . It features an ethylamino group (-NHCH₂CH₃) attached to a propyl chain, terminating in a thiol (-SH) group. This compound is structurally related to aminothiol radioprotectants but distinct due to its ethyl substitution. Current literature lacks extensive pharmacological or toxicological data, suggesting it is a novel or understudied derivative .

Properties

CAS No. |

23563-73-7 |

|---|---|

Molecular Formula |

C7H19Cl2NS |

Molecular Weight |

220.20 g/mol |

IUPAC Name |

5-(ethylamino)pentane-1-thiol;dihydrochloride |

InChI |

InChI=1S/C7H17NS.2ClH/c1-2-8-6-4-3-5-7-9;;/h8-9H,2-7H2,1H3;2*1H |

InChI Key |

RWQNPTACHKWROK-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCCCS.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-((3-ethylaminopropyl)amino)ethanethiol dihydrochloride typically involves the synthesis of aminoalkylthio compounds followed by conversion to the dihydrochloride salt using standard acid-base reactions. The synthetic approach can be summarized as follows:

Step 1: Construction of the aminoalkylthiol backbone

Starting from aminoalkyl intermediates, the thiol group is introduced through nucleophilic substitution or coupling reactions involving mercaptoalkylamines.Step 2: Introduction of the ethylamino substituent

The 3-ethylaminopropyl moiety is incorporated via alkylation or amination reactions on the aminoalkylthiol intermediate.Step 3: Salt formation

The free base compound is converted into its dihydrochloride salt by treatment with hydrochloric acid under controlled conditions, enhancing its stability and solubility.

Detailed Synthetic Routes

According to a comprehensive patent (US Patent 4,375,547), the synthesis of related aminoalkylthio compounds, which include 2-((3-ethylaminopropyl)amino)ethanethiol derivatives, involves the following key steps (adapted for the target compound):

Preparation of 2-(2-aminoalkyl-4-thiazolyl)methyl heteroatomalkyl amines

This intermediate is prepared by reacting an acid addition salt of an aminoalkylthioacetamide with a beta-bromo-alpha-ketoester (e.g., ethyl bromopyruvate) to form a thiazolecarboxylate ester, which is then reduced to a hydroxymethyl derivative. This hydroxymethylthiazole is further reacted with cysteamine or homologues to yield the aminoalkylthio compound.Functionalization with ethylaminopropyl group

The aminoalkylthio intermediate is reacted with alkylating agents such as 3-chloropropylamine derivatives or via nucleophilic substitution to introduce the ethylamino substituent on the propyl chain.Conversion to dihydrochloride salt

The free base is treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by crystallization or precipitation.

Alternative Synthetic Pathways

Other synthetic routes involve:

Use of halogenated intermediates

The hydroxymethyl group on the thiazole ring can be halogenated (e.g., chlorinated with thionyl chloride) to form a chloromethyl intermediate, which undergoes nucleophilic substitution with mercaptoalkylamines.Use of leaving groups other than halogens

Tosyloxy, mesyloxy, bromo, or iodo groups can replace halogens to facilitate nucleophilic displacement reactions.Substitution of sulfur with oxygen in the side chain

Analogous compounds with oxygen replacing sulfur in the bridging group can be synthesized by reacting 4-thiazolylmethanol with 2-chloroethylamine or 3-chloropropylamine under basic conditions.

Salt Formation Details

The dihydrochloride salt is formed by standard acid-base neutralization:

- The free amine compound is dissolved in an appropriate solvent (e.g., ethanol or water).

- Hydrochloric acid is added stoichiometrically to protonate the amine groups.

- The dihydrochloride salt precipitates and is collected by filtration.

- The salt is purified by recrystallization if necessary.

This salt formation enhances the compound’s stability and water solubility, which is critical for pharmaceutical applications.

Data Table: Summary of Preparation Steps and Reagents

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of aminoalkylthioacetamide salt | Aminoalkylthioacetamide + beta-bromo-alpha-ketoester | Forms thiazolecarboxylate ester intermediate |

| 2 | Reduction of ester to hydroxymethyl derivative | Lithium triethylborohydride or LiAlH4 | Reduces ester to alcohol |

| 3 | Halogenation of hydroxymethyl group | Thionyl chloride or alternative halogenating agent | Forms chloromethyl intermediate |

| 4 | Nucleophilic substitution with mercaptoalkylamine | Mercaptoalkylamine sodium salt | Introduces thiol side chain |

| 5 | Alkylation with ethylaminopropyl group | 3-Chloropropylamine or equivalent | Introduces ethylamino substituent |

| 6 | Salt formation | Hydrochloric acid in ethanol or water | Produces dihydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Disulfides.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Drug Delivery Systems

The compound is utilized in active agent delivery systems, enhancing the bioavailability and efficacy of therapeutic agents. Its structure allows for the formation of peptide conjugates that can improve the pharmacokinetics of drugs.

- Mechanism : The compound can be conjugated to peptides, allowing for a controlled release of active agents through enzymatic action either in the bloodstream or gastrointestinal tract. This method enhances absorption and sustains therapeutic effects over extended periods, reducing the frequency of dosing .

| Feature | Description |

|---|---|

| Release Mechanism | Enzyme-catalyzed release from peptide conjugates |

| Dosing Frequency | Extended release allows for reduced daily dosing |

| Targeted Delivery | Systemic circulation targeting |

Biochemical Research

In biochemical studies, this compound serves as a critical reagent for synthesizing various biologically active molecules. Its thiol group is particularly useful in redox reactions and as a nucleophile in organic synthesis.

- Applications :

- Synthesis of phosphorothioate derivatives which are important in medicinal chemistry.

- Use as a reducing agent in biochemical assays and reactions.

Therapeutic Uses

The compound has been explored for its therapeutic properties, particularly in neuroprotection and cancer treatment.

- Neuroprotective Agent : Analogous compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. The thiol functional group may contribute to its antioxidant properties .

- Cancer Therapy : Its ability to modulate cellular responses to chemotherapeutic agents makes it a candidate for enhancing the efficacy of cancer treatments while potentially reducing side effects.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that conjugating 2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride with a chemotherapeutic agent resulted in improved absorption rates and reduced systemic toxicity compared to traditional delivery methods. The sustained release profile allowed for lower dosing frequencies while maintaining therapeutic levels .

Case Study 2: Biochemical Synthesis

Research involving the synthesis of phosphorothioate analogs using this compound highlighted its effectiveness as a nucleophile. The resulting compounds exhibited enhanced biological activity, showcasing the potential of this thiol-containing compound in drug development .

Mechanism of Action

The compound exerts its effects primarily through its thiol group, which can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. It activates and reactivates the p53 protein, which plays a crucial role in cell cycle regulation and apoptosis. This mechanism is particularly beneficial in protecting normal tissues during cancer treatment .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride | Not assigned | C₇H₁₇NS·2HCl | Ethylamino (-NHCH₂CH₃) | ~236.2 (estimated)* |

| Amifostine Thiol Dihydrochloride (WR-1065) | 14653-77-1 | C₅H₁₄N₂S·2HCl | 3-Aminopropyl (-NH₂CH₂CH₂CH₂) | 207.16 |

| 2-(N,N-Di(ethyl-d5)amino)ethanethiol HCl | 1092979-00-4 | C₆H₅D₁₀NS·HCl | Deuterated ethyl groups | 215.76 |

| [2-(Ethylmethylamino)ethyl]isothiouronium chloride HCl | - | C₆H₁₆Cl₂N₃S | Ethylmethylamino (-N(CH₃)CH₂CH₃) | 248.23 |

*Estimated based on free base (C₇H₁₇NS: 163.28) + 2HCl (72.92).

Key Structural Insights:

- Ethyl vs.

- Branched Alkyl Chains: Compounds like [2-(Isopropylmethylamino)ethyl]isothiouronium () exhibit higher melting points (202–203°C) due to steric bulk, suggesting the target compound’s linear ethyl group may lower its melting point relative to branched analogs .

Pharmacological and Functional Comparisons

Amifostine Thiol Dihydrochloride (WR-1065):

- Role : Active metabolite of Amifostine (WR-2721), a clinically approved radioprotectant. Functions as a reactive oxygen species (ROS) scavenger and p53 activator .

- Mechanism: Protects normal tissues from radiation/chemotherapy damage via free radical neutralization and DNA binding .

- Limitations : Short plasma half-life (<10 minutes) due to rapid oxidation .

Target Compound (Ethyl Derivative):

- However, lack of primary amine (-NH₂) could diminish DNA-binding efficacy compared to WR-1065 .

- Research Gap: No direct studies on radioprotective or cytotoxic activity are reported .

Biological Activity

2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride is a compound with notable biological activity, particularly in the context of cancer research and therapeutic applications. This compound is structurally related to cysteamine, a well-known agent for treating cystinosis, and exhibits properties that may be beneficial in various biological contexts.

Chemical Structure and Properties

The chemical structure of 2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride can be represented as follows:

- Molecular Formula : C5H14N2S·2HCl

- Molecular Weight : Approximately 196.16 g/mol

This compound is characterized by its diamine and alkanethiol functionalities, which contribute to its biological activity and potential therapeutic effects.

Antioxidant Properties

Research indicates that compounds related to cysteamine, including 2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride, exhibit significant antioxidant properties. They increase intracellular glutathione levels, thereby restoring the altered redox state in cells, which is crucial for maintaining cellular health and function .

Cytotoxic Effects

There is evidence suggesting that this compound may induce apoptosis in cancer cells. For instance, studies have shown that cysteamine derivatives can enhance apoptosis rates in various cancer cell lines by activating caspases and modulating protein kinase C activity . The specific mechanisms involve:

- Caspase Activation : Induction of caspase-3, leading to programmed cell death.

- Cell Cycle Arrest : Potentially causing cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has demonstrated enzyme inhibition capabilities, particularly against targets involved in cancer progression. For example, it has been shown to inhibit PARP-1 and EGFR pathways, which are critical in cancer cell survival and proliferation .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds:

- Cysteamine and Cancer : Cysteamine has been studied for its role in increasing apoptosis in HeLa cells (cervical cancer) and B16 cells (melanoma), indicating a potential pathway for therapeutic intervention using 2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride .

- Cytotoxicity Against Cancer Cells : Research has shown that derivatives of cysteamine can exhibit cytotoxic effects greater than established chemotherapeutic agents like Erlotinib in breast cancer models .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride, and how can purity be ensured?

- Methodology : Synthesis typically involves stepwise alkylation of ethylamine with propylamine derivatives followed by thiolation. For example, reacting 3-ethylaminopropylamine with 2-mercaptoethylamine under controlled pH (acidic conditions) to form the thiol intermediate, followed by dihydrochloride salt precipitation. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) is recommended. Purity ≥98% can be verified using HPLC with a C18 column and UV detection at 210–220 nm .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodology : Store in airtight, light-resistant containers at –20°C to prevent oxidation and degradation. Thaw aliquots under nitrogen or argon to minimize exposure to moisture and oxygen. Periodic purity checks via TLC or HPLC are advised, especially after long-term storage .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodology : Use NMR (¹H and ¹³C) to confirm structure:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.5–3.0 ppm (amine and thiol protons), and δ 3.4–3.8 ppm (methylene groups adjacent to N/S).

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 207.15.

- Elemental analysis (C, H, N, S) should align with theoretical values (C₅H₁₄N₂S·2HCl) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound, such as inconsistent radioprotective efficacy?

- Methodology :

- Controlled redox environment : Use reducing agents (e.g., TCEP, DTT) in cell culture media to stabilize the free thiol form, as oxidation to disulfide (e.g., amifostine disulfide) may alter activity .

- Dose-response calibration : Account for batch-to-batch variability in purity by quantifying active thiol content via Ellman’s assay pre-experiment .

- Mechanistic validation : Combine in vitro (e.g., ROS scavenging assays) and in vivo models to differentiate direct antioxidant effects from metabolic interactions .

Q. What experimental designs are optimal for studying its mechanism of action in radioprotection?

- Methodology :

- Comparative studies : Use isotope-labeled analogs (e.g., deuterated ethyl groups) to track metabolic pathways via LC-MS/MS .

- Gene knockout models : Investigate thiol-dependent pathways (e.g., glutathione synthesis) in Gclm⁻/⁻ mice to isolate compound-specific effects.

- Time-resolved kinetics : Monitor intracellular thiol levels using fluorescent probes (e.g., monobromobimane) post-irradiation .

Q. How can degradation products interfere with HPLC analysis, and how can this be mitigated?

- Methodology :

- Common artifacts : Oxidation to disulfide (retention time shifts) or hydrolysis products.

- Mitigation :

- Use mobile phases with 0.1% TFA to suppress secondary interactions.

- Include a post-column reductant (e.g., tris(2-carboxyethyl)phosphine) to convert disulfides back to thiols for accurate quantification .

- Validate method stability by spiking fresh and aged samples with internal standards (e.g., cysteamine hydrochloride) .

Q. What strategies address contradictions in cytotoxicity data across cell lines?

- Methodology :

- Cell-specific metabolism : Profile thiol-metabolizing enzymes (e.g., γ-glutamyl transpeptidase) in different cell lines via qPCR/Western blot.

- Microenvironment modulation : Test under hypoxic vs. normoxic conditions, as oxygen tension affects thiol redox potential.

- Dose normalization : Adjust concentrations based on cellular glutathione levels to account for intrinsic antioxidant capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.